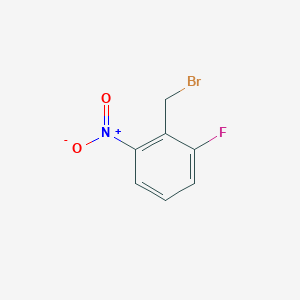

2-Fluoro-6-nitrobenzyl bromide

Description

The Significance of Fluorine in Pharmaceutical and Agrochemical Research

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal and agricultural chemistry. nih.govtandfonline.com The unique properties of the fluorine atom, namely its small size (van der Waals radius of 1.47 Å) and high electronegativity (3.98 on the Pauling scale), allow it to profoundly influence the characteristics of a parent molecule. tandfonline.comacs.org In pharmaceutical research, introducing fluorine is a frequently used strategy to enhance drug properties. bohrium.comacs.org This can include improving metabolic stability by blocking sites prone to metabolic degradation, modulating physicochemical properties such as lipophilicity and the acidity or basicity (pKa) of nearby functional groups, and enhancing binding affinity to target proteins. nih.govacs.orgbohrium.com

In the agrochemical sector, organofluorine compounds have been instrumental in developing highly effective and selective pesticides. numberanalytics.comnumberanalytics.com The presence of fluorine can lead to improved crop yields, enhanced efficacy against pests, and in some cases, a more favorable environmental profile compared to non-fluorinated analogues. numberanalytics.comresearchgate.net Fluorinated compounds are significant components of modern herbicides, insecticides, and fungicides, demonstrating the element's critical role in crop protection. numberanalytics.comnih.gov The growing number of fluorinated agrochemicals reflects the dramatic positive effect fluorine can have on biological activity. researchgate.net

Contextualizing Nitrobenzyl Bromides in Organic Synthesis

Nitrobenzyl bromides are a class of highly versatile reagents in organic synthesis, valued for their utility as chemical intermediates and as protecting groups. chemimpex.comketonepharma.coma2bchem.com Compounds such as 4-nitrobenzyl bromide and 2-nitrobenzyl bromide serve as key building blocks for preparing a variety of organic molecules, including those with pharmaceutical and agrochemical applications. chemimpex.coma2bchem.comfishersci.se The reactivity of the benzyl (B1604629) bromide moiety allows for facile nucleophilic substitution reactions, while the electron-withdrawing nature of the nitro group enhances the electrophilicity at the benzylic carbon, facilitating these transformations. cymitquimica.com

A significant application of nitrobenzyl groups is their use as protecting groups for functional groups like alcohols and amines, particularly in the multi-step synthesis of complex molecules. ketonepharma.comketonepharma.com The 2-nitrobenzyl group, in particular, is notable for its use as a photolabile protecting group, which allows for the controlled release of a protected functional group under mild UV light conditions, a valuable tool in fields like chemical biology and materials science. a2bchem.comfishersci.se Kinetic studies on the solvolysis of o-nitrobenzyl bromide indicate a complex reaction mechanism, with the ortho-nitro group potentially acting as an intramolecular nucleophilic assistant under certain conditions. mdpi.com

Problem Statement: Bridging Synthetic Utility and Mechanistic Understanding of 2-Fluoro-6-nitrobenzyl bromide

While the individual contributions of fluorine substituents and nitrobenzyl bromide functionalities are well-documented, the compound this compound presents a unique case where these features are combined in a sterically crowded ortho, ortho' arrangement. This specific substitution pattern, with both a highly electronegative fluorine atom and a bulky, electron-withdrawing nitro group flanking the reactive bromomethyl group, creates a complex electronic and steric environment. A significant gap exists in connecting its demonstrated synthetic utility with a detailed mechanistic understanding of how these ortho-substituents synergistically or antagonistically influence the reactivity of the benzylic position. For instance, the compound has been successfully used in reactions like copper-mediated trifluoromethylation and as a precursor for heterocyclic systems, yet a comprehensive analysis of its reaction kinetics and pathways is not widely available. acs.orgchimia.ch The central problem is the lack of a consolidated academic investigation into the distinct reactivity of this compound, which is essential for predicting its behavior and expanding its rational application in targeted organic synthesis.

Research Objectives for Comprehensive Analysis of this compound

To address the identified problem, this investigation pursues the following primary objectives:

To compile and present the known physicochemical properties of this compound from available literature and chemical data sources.

To document and analyze reported synthetic methods that utilize this compound as a key reactant or intermediate.

To evaluate the influence of the ortho-fluoro and ortho-nitro substituents on the reactivity of the benzylic bromide functionality, drawing comparisons to related structures where possible.

To highlight its application as a building block in the synthesis of more complex molecular architectures, particularly fluorinated heterocyclic compounds.

Scope of the Academic Investigation

This article focuses exclusively on the chemical properties, synthesis, and reactivity of this compound. The investigation is confined to the data available in scientific literature and chemical databases. The scope includes an analysis of its molecular structure, documented physical properties, and its role as a reagent in specific organic transformations. It will not extend to biological activity, toxicological profiles, large-scale industrial manufacturing processes, or economic analysis. The primary goal is to provide a focused chemical profile of the title compound.

Organization of the Research Outline

This research is organized to first provide a broad context on the importance of its constituent chemical motifs—organofluorine and nitroaromatic compounds. It then narrows its focus to the specific properties and synthetic applications of this compound, presenting detailed findings and data to fulfill the stated research objectives.

Detailed Research Findings

The compound this compound is a crystalline solid with a pungent odor and is classified as a lachrymator. thermofisher.com It is sensitive to light and insoluble in water. thermofisher.comchemicalbook.com Its key chemical and physical properties are summarized in the table below.

Table 1: Physicochemical Properties of this compound

Synthetic Applications and Reactivity

Research has demonstrated the utility of this compound as a versatile building block in specialized organic reactions.

One notable application is in copper-mediated trifluoromethylation. A study showed that this compound can be chemoselectively converted to 2-fluoro-1-nitro-3-(trifluoromethyl)benzene. This reaction proceeds in a 61% yield, highlighting that the method tolerates the presence of both the fluorine and nitro groups on the aromatic ring. acs.org

Furthermore, the compound serves as a key precursor in the synthesis of complex heterocyclic systems. In a multi-step synthesis of fluorotetrahydroquinolines, this compound was reacted with the anion of diethyl 2-fluoromalonate to produce diethyl 2-fluoro-2-(2-fluoro-6-nitrobenzyl)malonate in an 88% yield. chimia.ch This intermediate subsequently undergoes a reduction-cyclization process to form the target fluorotetrahydroquinoline framework. This synthetic route showcases the compound's role in constructing advanced, selectively fluorinated molecules. chimia.ch

Table 2: Selected Synthetic Reactions of this compound

The compound has also been identified as a starting material for preparing nitobenzyl ester-based nonionic photoacid generators (PAGs) through reaction with silver sulfonate. chemicalbook.comlabfind.co.kr Additionally, it can serve as a precursor for the synthesis of 2-Fluoro-6-nitrobenzoic acid. chemicalbook.com These examples underscore the synthetic potential of this compound, which stems from the combined electronic and steric effects of its unique substitution pattern.

Compound Reference Table

Table 3: List of Mentioned Chemical Compounds

Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethyl)-1-fluoro-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO2/c8-4-5-6(9)2-1-3-7(5)10(11)12/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKSODTKRSQTJFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CBr)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60173244 | |

| Record name | 2-(Bromomethyl)-1-fluoro-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60173244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1958-93-6 | |

| Record name | 2-(Bromomethyl)-1-fluoro-3-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1958-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromomethyl-1-fluoro-3-nitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001958936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Bromomethyl)-1-fluoro-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60173244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(bromomethyl)-1-fluoro-3-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.184 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BROMOMETHYL-1-FLUORO-3-NITROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GC63DSS929 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategic Route Design for 2 Fluoro 6 Nitrobenzyl Bromide

Precursor Synthesis and Bromination Strategies

The primary precursor for the synthesis of 2-Fluoro-6-nitrobenzyl bromide is 2-fluoro-6-nitrotoluene (B1294474). The critical step is the selective bromination of the methyl group, a transformation that requires conditions amenable to free-radical substitution while avoiding electrophilic aromatic substitution.

Synthesis of o-nitrobenzyl bromide as a Key Intermediate

The synthesis of o-nitrobenzyl bromide serves as a well-established model for the benzylic bromination of nitrotoluenes. google.comgoogle.com Understanding the methods for its preparation provides a foundation for developing strategies for its fluorinated analogue. A common approach involves the free-radical bromination of o-nitrotoluene. google.compatsnap.com

A robust method for the synthesis of o-nitrobenzyl bromide utilizes a combination of hydrogen peroxide and hydrobromic acid. google.comchemicalbook.com This system generates bromine in situ, offering a safer and more controlled alternative to using elemental bromine directly. nih.gov The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN). google.comchemicalbook.com

The efficiency of the bromination of nitrotoluene derivatives is highly dependent on the molar ratios of the reactants and the reaction conditions. For the synthesis of o-nitrobenzyl bromide using H₂O₂ and HBr, a molar ratio of o-nitrotoluene to 40% hydrobromic acid and 30% hydrogen peroxide of 1:1.2:1.2 has been shown to result in a high purity product (98.5%). google.comchemicalbook.com In other studies, employing an excess of the nitrotoluene substrate, such as a 1.5:1 molar ratio relative to the brominating agent, can help to suppress the formation of over-brominated products. Temperature control is also crucial; for instance, the bromination of o-nitrotoluene using H₂O₂/HBr is effectively carried out at a temperature of 72-75°C. chemicalbook.com

Table 1: Optimization of Molar Ratios for o-Nitrobenzyl Bromide Synthesis

| o-Nitrotoluene (molar eq.) | 40% HBr (molar eq.) | 30% H₂O₂ (molar eq.) | Purity of o-nitrobenzyl bromide (%) |

| 1 | 1.0 | Not specified | 97.9 google.com |

| 1 | 1.2 | 1.2 | 98.5 google.comchemicalbook.com |

The choice of solvent can significantly impact the efficiency and selectivity of benzylic bromination. Dichloroethane has been effectively used as a solvent in the synthesis of o-nitrobenzyl bromide with the H₂O₂/HBr system. google.comchemicalbook.com In general, for radical nitration reactions, which share mechanistic similarities with radical bromination, solvated systems are often more feasible than solventless ones. researchgate.net For instance, studies on toluene (B28343) nitration have shown that solvents like water and methanol (B129727) can lower the reaction energy barrier. researchgate.net However, some methods aim for solvent-free conditions to improve the atom economy of the process. The use of a single solvent for both the reaction and subsequent work-up, such as ethylene (B1197577) dichloride (EDC), can also be advantageous in minimizing solvent loss. researchgate.net

After the reaction, purification of the crude o-nitrobenzyl bromide is essential to remove unreacted starting materials and byproducts. A common method involves washing the organic phase with water to remove water-soluble impurities. google.comchemicalbook.com The solvent is then typically removed by distillation under reduced pressure. google.comchemicalbook.com The final purification is often achieved by recrystallization or leaching with a suitable solvent. For instance, leaching the crude product with cold dichloroethane yields a white solid of o-nitrobenzyl bromide. google.comchemicalbook.com Another technique involves cold crystallization from the reaction mixture, which can be particularly effective when an excess of the starting material is used, allowing for its easy recycling. researchgate.net

Catalytic Bromination with Hydrogen Peroxide and Hydrobromic Acid

Considerations for Alternative Bromination Reagents in Fluorinated Systems

While the H₂O₂/HBr system is effective, other bromination reagents are available and may offer advantages, particularly for fluorinated substrates. N-Bromosuccinimide (NBS) is a widely used reagent for benzylic bromination. researchgate.net The reaction is often initiated by light or a radical initiator in a solvent like carbon tetrachloride. researchgate.net For electrophilic aromatic bromination, which is a potential side reaction, reagents like N,N,N',N'-tetrabromobenzene-1,3-disulfonylamide (TBBDA) and poly[N-bromobenzene-1,3-disulfonylamide] (PBBS) have been used for their regioselectivity under mild conditions. organic-chemistry.org Another class of reagents for direct fluorination of aromatic C-H bonds includes N-fluorobenzenesulfonimide (NFSI), which is a stable and selective source of electrophilic fluorine. rsc.org For bromination, the in-situ generation of bromine from sources like sodium bromide in the presence of an oxidant like chloramine-T or Oxone offers a milder alternative to using liquid bromine. organic-chemistry.org

Fluorination Approaches to Access this compound

The introduction of a fluorine atom onto an aromatic ring can be a challenging step due to the high reactivity of many fluorinating agents and the need for precise regiochemical control.

Direct fluorination aims to introduce a fluorine atom onto an aromatic ring that already possesses other substituents. In the context of this compound, this would theoretically involve the fluorination of a substrate like 2-nitrobenzyl bromide or 2-nitrotoluene (B74249). However, this approach is fraught with significant selectivity challenges.

The aromatic ring in a substrate like 2-nitrotoluene is strongly deactivated by the electron-withdrawing nitro group, which directs incoming electrophiles to the meta-positions (positions 3 and 5). The methyl group is a weak ortho-, para-director. Electrophilic fluorination would therefore be expected to yield a mixture of isomers, with 3-fluoro-2-nitrotoluene (B1357575) and 5-fluoro-2-nitrotoluene (B1295086) being major products, rather than the desired 2-fluoro-6-nitrotoluene. nih.gov Direct fluorination is often unselective and complicated by the properties of fluorine. nih.gov The synthesis of selectively fluorinated molecules is a significant challenge in organic chemistry. researchgate.net

Furthermore, the harsh conditions often required for electrophilic fluorination of deactivated rings can lead to side reactions and decomposition. Nucleophilic aromatic substitution (SNAr) could be another direct route if a suitable leaving group were present at the 2-position, ortho to the activating nitro group. However, installing such a leaving group selectively on the required precursor adds complexity, making this path less direct.

A more practical and widely employed strategy involves using a starting material that already contains the fluorine atom in the correct position. This "indirect" approach provides superior regiochemical control. A plausible and common synthetic route begins with a readily available fluorinated precursor and builds the desired functionality in subsequent steps.

One logical pathway starts from 2-fluorotoluene (B1218778). The synthesis proceeds as follows:

Nitration: 2-fluorotoluene is subjected to nitration using a mixture of nitric acid and sulfuric acid. This reaction introduces a nitro group onto the ring. The fluorine atom is an ortho-, para-director, while the methyl group is also an ortho-, para-director. The combined directing effects lead to the formation of several isomers, including the desired 2-fluoro-6-nitrotoluene, which must be separated from other products like 4-fluoro-2-nitrotoluene. researchgate.net

Radical Bromination: The isolated 2-fluoro-6-nitrotoluene is then subjected to a free-radical bromination of the benzylic methyl group. This reaction is typically carried out using N-Bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, often under light irradiation. scientificupdate.comyoutube.com This selectively brominates the methyl group to yield the final product, this compound. google.com

This multi-step approach, while longer, allows for the unambiguous construction of the target molecule by controlling the introduction of each functional group in a separate, regiochemically predictable reaction.

Table 1: Plausible Indirect Synthetic Route

| Step | Precursor | Reagents & Conditions | Product | Purpose |

|---|---|---|---|---|

| 1 | 2-Fluorotoluene | HNO₃, H₂SO₄ | 2-Fluoro-6-nitrotoluene | Introduction of the nitro group. Requires isomeric separation. |

| 2 | 2-Fluoro-6-nitrotoluene | N-Bromosuccinimide (NBS), AIBN, CCl₄, reflux | this compound | Selective radical bromination of the benzylic methyl group. |

The field of organofluorine chemistry is continually evolving, with new reagents being developed to provide milder, more selective, and more efficient methods for fluorination. numberanalytics.com

N-Fluoropyridinium salts, such as N-fluoropyridinium triflate, were among the first stable, easy-to-handle, and widely applicable electrophilic fluorinating agents. beilstein-journals.orgnih.gov Their fluorinating power can be tuned by changing the substituents on the pyridine (B92270) ring, allowing them to fluorinate a wide range of organic compounds, including aromatics, under mild conditions. nih.govresearchgate.net The mechanism is often proposed to proceed via a single-electron transfer (SET) process. nih.gov While effective for many substrates, their application to strongly deactivated aromatic rings, such as those bearing a nitro group, can be challenging and may result in low yields or require forcing conditions, with regioselectivity remaining a primary obstacle. google.com

Selectfluor™, the trade name for 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), is a highly popular, commercially available, and user-friendly electrophilic fluorinating agent. organic-chemistry.org It is a crystalline solid that is much safer to handle than gaseous fluorine. Selectfluor™ is effective for the fluorination of a wide variety of compounds, including electron-rich aromatic systems, often providing good yields. researchgate.net The mechanism of aromatic fluorination with Selectfluor™ is believed to involve a single-electron transfer (SET) from the aromatic substrate to the reagent. rsc.org

However, like other electrophilic methods, achieving regiocontrol on a deactivated, substituted ring like nitrotoluene is a significant challenge. umich.edu While Selectfluor™ has broadened the scope of electrophilic fluorination, its direct application to synthesize 2-fluoro-6-nitrotoluene from 2-nitrotoluene would likely suffer from the same regioselectivity issues as other electrophilic reagents, making an indirect, precursor-based route more synthetically viable.

Table 2: Comparison of Electrophilic Fluorinating Agents

| Reagent | Type | Form | Key Characteristics |

|---|---|---|---|

| N-Fluoropyridinium Salts | Electrophilic | Crystalline Solids | Tunable reactivity based on pyridine substituents; generally mild conditions. researchgate.net |

| Selectfluor™ | Electrophilic | Crystalline Solid | Commercially available, stable, easy to handle; powerful fluorinating agent. organic-chemistry.org |

Emerging Trends in Electrophilic and Nucleophilic Fluorination Reagents for Aromatic Systems

Purification and Isolation Techniques for Research-Grade this compound

Following its synthesis, particularly via the multi-step indirect route, this compound must be isolated from unreacted starting materials, reagents, and reaction by-products. Achieving research-grade purity typically involves a sequence of standard laboratory procedures.

First, an aqueous work-up is performed. The reaction mixture is typically diluted with an organic solvent immiscible with water (e.g., ethyl acetate (B1210297) or dichloromethane) and washed sequentially with water and brine (a saturated aqueous solution of sodium chloride). This process removes water-soluble impurities, such as salts and residual acids or bases. The organic layer is then dried over an anhydrous drying agent, such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), to remove dissolved water.

The primary purification method for non-volatile organic compounds is typically column chromatography. The crude product, after removal of the solvent in vacuo, is loaded onto a column packed with a stationary phase, most commonly silica (B1680970) gel. An appropriate solvent system (eluent), usually a mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate), is passed through the column. Components of the mixture separate based on their differing affinities for the stationary phase and solubility in the eluent. Fractions are collected and analyzed (e.g., by thin-layer chromatography) to isolate the pure compound.

For solid compounds like this compound (melting point 50-54 °C), recrystallization is an excellent final step to achieve high purity. This technique involves dissolving the crude solid in a minimum amount of a hot solvent in which it is highly soluble. As the solution cools slowly, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solution (the mother liquor). The pure crystals are then collected by filtration. google.com The choice of solvent is critical for successful recrystallization.

Chromatographic Separations of Isomeric Byproducts

The synthesis of this compound can often lead to the formation of various structural isomers, such as 2-fluoro-4-nitrobenzyl bromide and 3-fluoro-2-nitrobenzyl bromide, arising from non-selective bromination or nitration steps on the aromatic ring. The effective separation of these isomeric impurities is crucial for obtaining a product of high purity. Column chromatography is a principal technique employed for this purpose. researchgate.netgoogle.com

The separation relies on the differential adsorption of the isomers onto a stationary phase, typically silica gel, and their varying solubility in the mobile phase. researchgate.net The polarity differences among the isomers, dictated by the relative positions of the fluoro, nitro, and bromomethyl groups, are exploited to achieve separation. For instance, benzyl (B1604629) bromide and its derivatives are often purified using eluents such as petroleum ether or mixtures of ethyl acetate and petroleum ether. google.com In many cases, the desired product can be separated from less polar impurities by using a non-polar solvent system, like dichloromethane, where the target compound may elute after the impurities. researchgate.net

Flash chromatography has also been demonstrated as an effective method for separating geometric isomers of complex molecules, suggesting its utility in resolving isomeric mixtures of substituted benzyl bromides. nih.gov For analytical quantification and separation of closely related isomers, high-resolution gas chromatography (GC) techniques, such as those using low thermal mass (LTM) technology, can be employed. rsc.org While not a preparative method, GC is invaluable for assessing the purity and isomeric ratio of the product. rsc.org

| Technique | Stationary Phase | Typical Mobile Phase (Eluent) | Separation Principle |

|---|---|---|---|

| Column Chromatography | Silica Gel | Petroleum ether/Ethyl acetate mixtures google.com | Polarity-based differential adsorption |

| Column Chromatography | Silica Gel | Dichloromethane researchgate.net | Separation of less polar byproducts |

| Flash Chromatography | Silica Gel | Dichloromethane/Ethyl ether mixtures nih.gov | Rapid, high-resolution separation based on polarity |

| Gas Chromatography (Analytical) | DB-624 column or similar rsc.org | Helium/Nitrogen (Carrier Gas) | Separation based on volatility and interaction with the stationary phase |

Recrystallization Techniques for Enhanced Purity

Recrystallization is a fundamental and highly effective technique for enhancing the purity of solid compounds like this compound, which typically appears as a crystalline powder. labfind.co.kr This method operates on the principle of solubility differences between the desired compound and its impurities in a given solvent at varying temperatures. The crude product is dissolved in a suitable hot solvent, and as the solution cools, the pure compound crystallizes out, leaving the more soluble impurities behind in the mother liquor.

The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but readily at its boiling point. For benzyl bromide derivatives and related nitroaromatic compounds, various solvent systems have proven effective. A procedure for the closely related 2-bromo-6-nitrobenzyl bromide specifies crystallization from ethyl alcohol. prepchem.com Other research indicates that alkyl halides can be purified by recrystallization from ethanol (B145695). preprints.org Combinations of solvents, such as ether/hexane (B92381), are also used for purifying related benzyl derivatives. sci-hub.se A patent for a similar nitro compound describes a process of dissolving the crude material in hot methanol, followed by the addition of water to induce crystallization upon cooling. google.com

Successful application of these techniques can yield this compound as a solid with a defined melting point, typically in the range of 50-54°C. labfind.co.kr

| Solvent System | Procedure Notes | Reference for Related Compounds |

|---|---|---|

| Ethanol | Dissolve in hot ethanol and cool to induce crystallization. | prepchem.compreprints.org |

| Methanol/Water | Dissolve in hot methanol, add water, and cool the mixture. | google.com |

| Ether/Hexane | Dissolve in a minimal amount of ether and add hexane as an anti-solvent. | sci-hub.se |

| Carbon Tetrachloride/Ether | Used for purification after passing through an alumina (B75360) plug. | prepchem.com |

Advanced Distillation and Sublimation Methods

For compounds that are thermally stable, advanced distillation and sublimation methods offer powerful alternatives for purification, particularly for separating components with different vapor pressures.

Vacuum Distillation: This technique involves distillation under reduced pressure, which lowers the boiling point of the compound, thereby preventing thermal decomposition. It is particularly useful for separating the desired product from non-volatile impurities or from byproducts with significantly different boiling points. researchgate.net Fractional distillation under vacuum can be employed to separate isomeric byproducts if their boiling points are sufficiently different. google.com While this compound is a solid at room temperature, vacuum distillation could be applied if the compound is melted and stable at the required temperatures.

Sublimation: Sublimation is the transition of a substance directly from the solid to the gas phase, without passing through the liquid phase. This technique is an excellent method for purifying solids like this compound. The crude solid is heated under vacuum, and the vaporized compound is then condensed back into a solid on a cooled surface, leaving non-volatile impurities behind. Vacuum sublimation is particularly effective for removing inorganic salts or high molecular weight polymeric byproducts. The purification of other chemical solids, such as trichloroborazole, has been successfully achieved by vacuum sublimation at moderately elevated temperatures (e.g., 70°C). rsc.org

| Method | Principle | Typical Conditions | Applicability for this compound |

|---|---|---|---|

| Vacuum Distillation | Separation based on differences in boiling points at reduced pressure. | Reduced pressure; elevated temperature (above melting point). researchgate.net | Suitable for removing non-volatile or significantly less/more volatile organic impurities. |

| Vacuum Sublimation | Separation of a volatile solid from non-volatile impurities. | Reduced pressure; temperature below the melting point but high enough for vaporization (e.g., 70-120°C). rsc.org | Excellent for removing non-volatile contaminants like inorganic salts or polymeric residues. |

Chemical Reactivity and Transformation Pathways of 2 Fluoro 6 Nitrobenzyl Bromide

Nucleophilic Substitution Reactions at the Benzylic Position

2-Fluoro-6-nitrobenzyl bromide is an organic compound featuring a benzyl (B1604629) bromide structure substituted with both a fluorine atom and a nitro group. lookchem.com This substitution pattern renders the benzylic carbon highly electrophilic and susceptible to attack by a wide array of nucleophiles. The primary mode of reactivity for this compound is nucleophilic substitution at the benzylic position, where the bromide ion, a good leaving group, is displaced by an incoming nucleophile. This reactivity makes it a valuable intermediate in the synthesis of more complex molecules in the pharmaceutical and chemical industries. lookchem.com

Nucleophilic substitution reactions at a saturated carbon atom, such as the benzylic carbon in this compound, can proceed through two primary mechanisms: the SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular) pathways. masterorganicchemistry.com The key distinction between these pathways lies in the timing of the bond-breaking and bond-forming steps. masterorganicchemistry.comreddit.com

The SN1 reaction is a two-step process. youtube.com First, the leaving group departs, forming a carbocation intermediate in the slow, rate-determining step. masterorganicchemistry.comyoutube.com In the second, fast step, the nucleophile attacks the carbocation. masterorganicchemistry.com This mechanism is favored by substrates that can form stable carbocations (e.g., tertiary and secondary alkyl halides), the use of weak nucleophiles, and polar protic solvents that can stabilize both the carbocation intermediate and the leaving group. youtube.comyoutube.com

The SN2 reaction , in contrast, is a concerted, one-step process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. reddit.comyoutube.com The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile. reddit.com This pathway is favored for primary and methyl halides, which are sterically unhindered, and is promoted by strong nucleophiles and polar aprotic solvents. youtube.comyoutube.com

For this compound, the substrate is a primary benzylic halide. While benzylic systems can stabilize carbocations through resonance, which might suggest a potential for an SN1 pathway, the electronic effects of the ring substituents are dominant. The presence of two strong electron-withdrawing groups, the nitro (NO₂) group and the fluorine (F) atom, at the ortho positions significantly destabilizes the formation of a positive charge on the benzylic carbon. This destabilization makes the formation of a carbocation intermediate highly unfavorable, thus strongly disfavoring the SN1 pathway. Consequently, nucleophilic substitution reactions of this compound proceed almost exclusively through the SN2 mechanism . The electron-withdrawing nature of the substituents also increases the partial positive charge on the benzylic carbon, making it more susceptible to backside attack by a nucleophile, which further favors the SN2 pathway.

The high reactivity of the benzylic carbon in this compound allows it to react with a broad spectrum of nucleophiles, leading to the formation of new carbon-oxygen, carbon-nitrogen, and carbon-carbon bonds.

Reactions with oxygen-based nucleophiles provide pathways to ethers and esters. Alcohols can react with benzylic halides to form ethers, while carboxylates yield esters. libretexts.org A notable application of this compound is its reaction with silver sulfonate, an oxygen-based nucleophile, to produce a nonionic photoacid generator known as NIPAG 2. lookchem.comchemicalbook.comchemicalbook.com This reaction exemplifies the compound's utility in specialized chemical synthesis. lookchem.com

| Nucleophile | Example Reagent | Product Type | Significance |

|---|---|---|---|

| Alcohol/Alkoxide | Ethanol (B145695) (CH₃CH₂OH) | Ether | General synthesis of benzyl ethers. |

| Carboxylate | Sodium Acetate (B1210297) (CH₃COONa) | Ester | Formation of benzyl esters. |

| Sulfonate | Silver Sulfonate (RSO₃Ag) | Sulfonate Ester | Used in the synthesis of photoacid generators like NIPAG 2. lookchem.comchemicalbook.com |

Nitrogen-based nucleophiles react readily with this compound to form various nitrogen-containing compounds. Ammonia and primary or secondary amines can be alkylated in SN2 reactions to produce primary, secondary, tertiary amines, and even quaternary ammonium (B1175870) salts. libretexts.orgopenstax.org However, these reactions can often lead to a mixture of products due to overalkylation. openstax.org

To achieve more controlled synthesis of primary amines, two common methods are employed. The first is the Gabriel synthesis, which uses the phthalimide (B116566) anion as a nitrogen nucleophile. libretexts.orgyoutube.com The second involves an SN2 reaction with the azide (B81097) ion (N₃⁻), which is a good nucleophile, to form an alkyl azide. libretexts.orgopenstax.org The resulting azide is not nucleophilic, preventing overalkylation, and can be subsequently reduced to the desired primary amine using a reducing agent like LiAlH₄. libretexts.orgopenstax.org

| Nucleophile | Example Reagent | Intermediate/Product Type | Synthetic Utility |

|---|---|---|---|

| Ammonia | NH₃ | Primary Amine (often with overalkylation) | Direct but often unselective amination. openstax.org |

| Primary Amine | R-NH₂ | Secondary Amine | Synthesis of N-substituted benzylamines. openstax.org |

| Azide Ion | Sodium Azide (NaN₃) | Alkyl Azide | Clean synthesis of primary amines after reduction. libretexts.orgopenstax.org |

| Phthalimide Anion | Potassium Phthalimide | N-Alkyl Phthalimide | Gabriel synthesis for primary amines after hydrolysis. libretexts.orgyoutube.com |

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, and this compound serves as an effective electrophile for this purpose. It reacts with soft carbon nucleophiles, such as enolates derived from malonic esters (malonates) or cyanide ions, via an SN2 mechanism. The reaction with cyanide (CN⁻) is a common method for extending a carbon chain by one carbon, introducing a nitrile functional group that can be further transformed. openstax.org Similarly, reaction with diethyl malonate in the presence of a base generates a carbanion that displaces the bromide to form a new C-C bond, a key step in the malonic ester synthesis.

| Nucleophile | Example Reagent | Product Type | Synthetic Application |

|---|---|---|---|

| Cyanide | Sodium Cyanide (NaCN) | Nitrile | Chain extension by one carbon. openstax.org |

| Malonate Enolate | Diethyl Malonate + Sodium Ethoxide | Substituted Malonic Ester | Malonic ester synthesis for carboxylic acid derivatives. |

| Enolates | Ketone/Ester + Base (e.g., LDA) | α-Alkylated Carbonyl | Formation of C-C bonds at the α-position of carbonyls. |

The reactivity of benzyl halides in nucleophilic substitution reactions is highly sensitive to both electronic and steric factors imparted by substituents on the aromatic ring. nsf.gov

Electronic Effects: The presence of the strongly electron-withdrawing nitro and fluoro groups at the ortho-positions of this compound has a profound activating effect on the SN2 reaction pathway. These groups pull electron density away from the aromatic ring and, through inductive effects, from the benzylic carbon. This increased electrophilicity of the reaction center facilitates the attack by nucleophiles. The electron-withdrawing substituents also help to stabilize the partial negative charge that develops on the leaving group in the SN2 transition state, further lowering the activation energy and accelerating the reaction. nsf.gov

Steric Effects: Steric hindrance refers to the spatial arrangement of atoms around the reaction center that can impede the approach of the nucleophile. nsf.gov In an SN2 reaction, the nucleophile must approach the carbon atom from the side opposite the leaving group (backside attack). youtube.com For this compound, the substituents are in the ortho positions relative to the -CH₂Br group. While ortho-substituents can potentially hinder the approach of a nucleophile, the benzylic carbon is one atom removed from the ring, which lessens the direct steric impact compared to nucleophilic aromatic substitution. nsf.gov For most nucleophiles, the steric hindrance from the ortho-fluoro and nitro groups is not significant enough to prevent the SN2 reaction, although it may slightly slow the reaction rate compared to an unsubstituted benzyl bromide, especially with very bulky nucleophiles. The dominant influence remains the powerful electronic activation provided by these groups. nsf.gov

Reactivity with Diverse Nucleophiles

Reactions Involving the Nitro Group

The nitro group is a versatile functional group that significantly influences the reactivity of the aromatic ring and can be transformed into various other functionalities. Its strong electron-withdrawing nature deactivates the ring towards electrophilic substitution while also enabling a range of reduction pathways.

The conversion of the nitro group in aromatic compounds to an amino group is a fundamental transformation in organic synthesis. This reduction can be accomplished through various methods, including catalytic hydrogenation or the use of metals in acidic media. masterorganicchemistry.comwikipedia.org

Commonly employed methods for the reduction of aromatic nitro compounds include:

Catalytic Hydrogenation : This is often the method of choice for nitro reductions. commonorganicchemistry.com Reagents like hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel are effective. wikipedia.orgcommonorganicchemistry.com Catalytic hydrogenation with Pd/C efficiently reduces both aromatic and aliphatic nitro groups to amines. commonorganicchemistry.com Raney nickel is particularly useful for substrates where dehalogenation is a concern. commonorganicchemistry.com

Metal-Acid Systems : The use of easily oxidized metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) is a classic and reliable method for converting a nitro group to an amine. masterorganicchemistry.comscispace.com The use of iron under acidic conditions provides a mild method for this transformation, often in the presence of other reducible groups. commonorganicchemistry.com

The reduction of the nitro group on the this compound scaffold is a key step in the synthesis of various useful intermediates. For instance, the resulting 2-fluoro-6-aminobenzylamine derivatives are precursors for other chemical compounds. scispace.com

Table 1: Common Reagents for Nitro Group Reduction

| Reagent System | Conditions | Notes |

|---|---|---|

| H₂ / Pd/C | Typically room temperature to moderate heat, atmospheric to moderate pressure | Highly efficient, but may also reduce other functional groups. commonorganicchemistry.com |

| H₂ / Raney Ni | Varies, often used when avoiding dehalogenation | Effective alternative to Pd/C. commonorganicchemistry.com |

| Fe / HCl or AcOH | Refluxing acid | A classic, robust, and cost-effective method. masterorganicchemistry.comcommonorganicchemistry.com |

| SnCl₂ | Acidic or neutral conditions | A mild reducing agent suitable for sensitive substrates. masterorganicchemistry.comscispace.com |

| Zn / NH₄Cl or AcOH | Aqueous or acidic media | Provides a mild reduction environment. commonorganicchemistry.comscispace.com |

| Na₂S or Na₂S₂O₄ | Aqueous or alcoholic solution | Can sometimes offer chemoselectivity for reducing one of multiple nitro groups. wikipedia.orgcommonorganicchemistry.com |

Beyond complete reduction to an amine, the nitro group can undergo partial reduction or other transformations to yield different functionalities. These reactions are often dependent on the specific reagents and conditions employed.

Partial Reduction to Hydroxylamines : Under controlled conditions, nitroarenes can be selectively reduced to N-arylhydroxylamines. Reagents such as zinc dust in aqueous ammonium chloride or catalytic systems like Raney nickel with hydrazine (B178648) at low temperatures can achieve this transformation. wikipedia.org A general strategy for the synthesis of cyclic N-aryl hydroxamic acids involves the partial reduction of substituted 2-nitrophenylalanine substrates, which can be prepared from the corresponding nitrobenzyl bromides. lookchem.com

Formation of Azo and Azoxy Compounds : In certain non-acidic or basic reduction environments, particularly with reagents like lithium aluminum hydride (LiAlH₄), aromatic nitro compounds can dimerize to form azo (R-N=N-R) or azoxy (R-N=N⁺(O⁻)-R) compounds. masterorganicchemistry.comwikipedia.org

Reduction to Oximes : While more common for aliphatic nitro compounds, aromatic nitro compounds can sometimes be converted to oximes using specific metal salts like tin(II) chloride or through controlled catalytic hydrogenation. wikipedia.org

These transformations highlight the chemical versatility of the nitro group, allowing for the synthesis of a diverse array of nitrogen-containing compounds from a single nitroaromatic precursor.

Reactions of the Aromatic Ring

The reactivity of the aromatic ring of this compound is heavily influenced by the substituents present. The nitro group is a powerful electron-withdrawing group, which deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position. nih.gov The fluorine atom is also deactivating due to its inductive effect but acts as an ortho, para-director because of its lone pairs. makingmolecules.com The interplay of these effects dictates the feasibility and regioselectivity of reactions on the aromatic core.

Due to the strong deactivating effect of the nitro group, electrophilic aromatic substitution (EAS) on this compound is challenging and generally requires harsh conditions. total-synthesis.com The combined deactivating effects of both the fluoro and nitro groups make the aromatic ring significantly less nucleophilic than benzene (B151609). makingmolecules.com

Typical EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.com For this substrate, the directing effects of the substituents are in opposition. The nitro group directs meta (to the C4 position), while the fluoro group directs ortho and para (to the C3 and C5 positions). Given the strong deactivating nature of the nitro group, any successful substitution would likely require forcing conditions and may result in a mixture of products or favor the position meta to the nitro group.

Table 2: Directing Effects of Substituents in this compound for EAS

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| -F | C2 | Inductively withdrawing, resonantly donating | Deactivating, ortho, para-directing |

| -NO₂ | C6 | Inductively and resonantly withdrawing | Strongly deactivating, meta-directing |

| -CH₂Br | C1 | Weakly deactivating | ortho, para-directing |

Directed ortho-metalation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic rings. wikipedia.org This strategy relies on a "directed metalation group" (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. uwindsor.cabaranlab.org

In this compound, the fluorine atom can act as a moderate DMG. organic-chemistry.org However, the presence of the acidic benzylic protons and the electrophilic nitro group complicates this approach. Strong bases like alkyllithiums could potentially react at the benzylic position or with the nitro group instead of effecting ortho-lithiation. Therefore, the application of DoM to this specific substrate would require careful selection of the base and reaction conditions to achieve the desired regioselectivity and avoid side reactions. The strong electron-withdrawing nature of the nitro group increases the acidity of the ring protons, which could potentially facilitate metalation, but its reactivity towards strong nucleophiles/bases remains a significant challenge.

Cross-Coupling Reactions and Catalytic Transformations

The benzylic bromide functional group in this compound makes it a suitable candidate for various palladium-catalyzed cross-coupling reactions. rsc.org These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.orgnih.gov

Suzuki-Miyaura Coupling : This reaction couples an organohalide with an organoboron compound, typically a boronic acid or its ester. wikipedia.orglibretexts.org this compound could, in principle, be coupled with various aryl or vinyl boronic acids to form diarylmethane structures or their analogues. nih.gov However, the presence of the nitro group can sometimes lead to lower yields in Suzuki reactions. nih.gov The reaction typically employs a palladium catalyst and a base. organic-chemistry.org

Sonogashira Coupling : This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org While typically used for sp²-hybridized halides, variations for sp³-hybridized halides like benzyl bromides exist. libretexts.org A successful Sonogashira coupling of this compound would yield substituted alkynes. The reaction is generally catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. soton.ac.uk

Other Catalytic Transformations : The reactivity of the benzyl bromide moiety allows for its participation in other catalytic transformations, such as Heck-type reactions or Buchwald-Hartwig aminations, under appropriate conditions. These reactions would further expand the synthetic utility of this compound by enabling the formation of a wide range of C-C, C-N, and C-O bonds.

Table 3: Potential Cross-Coupling Reactions for this compound

| Reaction Name | Coupling Partners | Catalyst System (Typical) | Resulting Bond |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Pd(0) complex + Base | C(sp³)-C(sp²) or C(sp³)-C(sp³) |

| Sonogashira | R-C≡CH | Pd(0) complex + Cu(I) + Base | C(sp³)-C(sp) |

| Heck | Alkene | Pd(0) complex + Base | C(sp³)-C(sp²) |

| Buchwald-Hartwig | Amine (R₂NH) | Pd(0) complex + Base | C(sp³)-N |

| Stille | Organostannane (R-SnR'₃) | Pd(0) complex | C(sp³)-C(sp²) |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)

No specific research data was found for the Suzuki or Heck reactions of this compound.

Copper-Catalyzed Alkylation Reactions

No specific research data was found for the copper-catalyzed alkylation reactions of this compound.

Exploration of Photoredox Catalysis in Transformations of this compound

No specific research data was found for transformations of this compound using photoredox catalysis.

Advanced Spectroscopic and Computational Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of 2-Fluoro-6-nitrobenzyl bromide, offering a detailed view of the proton, carbon, and fluorine atomic nuclei. rsc.orgrsc.org

¹H NMR for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy provides information about the hydrogen atoms within the molecule. In a derivative of this compound, specifically diethyl 2-fluoro-2-(2-fluoro-6-nitrobenzyl) malonate, the aromatic protons of the 2-fluoro-6-nitrobenzyl group appear as a multiplet in the range of δ 7.75 ppm. chimia.ch The methylene (B1212753) protons (CH₂) adjacent to the bromine atom in the parent compound are expected to show a distinct chemical shift, which in a related derivative, diethyl 2-(2-nitrobenzyl)-2-fluoromalonate, is observed as a doublet at δ 3.95 ppm with a coupling constant (³JHF) of 23.5 Hz due to coupling with the fluorine on the malonate moiety. chimia.ch

¹³C NMR for Carbon Backbone Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon skeleton of the molecule. For diethyl 2-(2-nitrobenzyl)-2-fluoromalonate, a compound structurally related to this compound, the carbon signals are well-resolved. chimia.ch Key chemical shifts include the carbonyl carbon (C=O) at δ 165.40 ppm, which appears as a doublet with a ²JCF of 25.5 Hz. The carbon bearing the nitro group (C-NO₂) is found at δ 150.74 ppm, and the aromatic carbons resonate between δ 125.02 and δ 133.34 ppm. chimia.ch The carbon atom directly bonded to the fluorine in the malonate portion (C-F) shows a large coupling constant (¹JCF = 201.8 Hz) and resonates at δ 93.90 ppm. chimia.ch The methylene carbon of the benzyl (B1604629) group (CF-CH₂) is observed at δ 35.36 ppm as a doublet with a ²JCF of 20.3 Hz. chimia.ch The chemical shifts in ¹³C NMR are sensitive to factors like electronegativity and hybridization state. libretexts.org

| Carbon Atom | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| C=O | 165.40 | d | ²JCF = 25.5 |

| C-NO₂ | 150.74 | s | - |

| C-1 (Aromatic) | 133.34 | d | ³JCF = 2.4 |

| Ar (Aromatic) | 132.72 | s | - |

| Ar (Aromatic) | 128.82 | s | - |

| Ar (Aromatic) | 127.76 | s | - |

| Ar (Aromatic) | 125.02 | s | - |

| C-F | 93.90 | d | ¹JCF = 201.8 |

| OCH₂ | 63.10 | s | - |

| CF-CH₂ | 35.36 | d | ²JCF = 20.3 |

| CH₃ | 13.97 | s | - |

¹⁹F NMR for Fluorine Environment Sensitivity

Fluorine-19 NMR (¹⁹F NMR) is particularly useful for organofluorine compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. magritek.comchemrxiv.orgnih.gov In diethyl 2-fluoro-2-(2-fluoro-6-nitrobenzyl) malonate, the fluorine atom on the aromatic ring resonates as a multiplet at δ -119.44 ppm. chimia.ch The fluorine on the malonate portion appears as a doublet of doublets at δ -163.80 ppm, with coupling constants of ³JHF = 24.4 Hz and ³JHF = 20.6 Hz. chimia.ch The wide chemical shift range of ¹⁹F NMR minimizes signal overlap, making it an ideal tool for analysis. chemrxiv.org

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms. science.govugm.ac.id

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) couplings, helping to trace out spin systems within the molecule. youtube.comscribd.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). ugm.ac.idyoutube.comgithub.io This is crucial for assigning specific proton signals to their corresponding carbon atoms in the backbone. github.io

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range couplings between protons and carbons (typically over two to three bonds). ugm.ac.idyoutube.comnih.gov This technique is invaluable for connecting different spin systems and identifying quaternary carbons, which are not observed in HMQC/HSQC spectra. scribd.com

These 2D NMR experiments collectively provide a comprehensive map of the molecular structure of this compound and its derivatives. science.gov

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. acs.orgnih.gov

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of compounds through analysis of their fragmentation patterns. In electron ionization (EI) mass spectrometry, the molecular ion (M+) of this compound is formed, which then undergoes fragmentation. The analysis of these fragments helps to confirm the compound's structure.

The fragmentation of aromatic compounds is often characterized by a stable molecular ion peak. libretexts.org For this compound, key fragmentation pathways would involve the cleavage of the bonds to the substituents on the benzene (B151609) ring. The presence of bromine is readily identified by its characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity). whitman.edu

Common fragmentation patterns for this molecule would include:

Loss of a bromine radical (•Br): This alpha-cleavage next to the aromatic ring is a common pathway for benzyl halides, leading to the formation of a stable 2-fluoro-6-nitrobenzyl cation. libretexts.org

Loss of the nitro group (•NO₂): Cleavage of the C-N bond results in a fragment corresponding to the loss of 46 mass units.

Formation of the tropylium (B1234903) ion: Aromatic compounds like toluene (B28343) can rearrange to form the highly stable tropylium ion (C₇H₇⁺) at m/z 91. libretexts.org In this substituted case, a related stable aromatic cation may be formed.

Loss of HF: The loss of fragments with mass units 19 (F) or 20 (HF) is characteristic of fluorinated compounds. whitman.edu

A hypothetical fragmentation table based on these principles is provided below.

| Fragment Ion | Proposed Structure | Key Fragmentation Pathway |

| [M-Br]⁺ | C₇H₅FNO₂⁺ | Loss of bromine radical |

| [M-NO₂]⁺ | C₇H₅BrF⁺ | Loss of nitro group |

| [M-HBr]⁺ | C₇H₄FNO₂⁺ | Elimination of hydrogen bromide |

| C₇H₄FO⁺ | Tropylium-like ion | Rearrangement and loss of NO and H |

This table is interactive. Click on the headers to sort.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes bonds to vibrate at specific frequencies. amazonaws.com The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its nitro, fluoro, and aromatic functional groups.

The presence of the nitro (NO₂) and fluoro (F) groups gives rise to strong, characteristic absorption bands in the IR spectrum.

Nitro Group (NO₂) Vibrations: Aromatic nitro compounds display two distinct, strong stretching vibrations. niscpr.res.inspectroscopyonline.com The asymmetric stretch typically appears in the 1570–1485 cm⁻¹ region, while the symmetric stretch is found between 1370–1320 cm⁻¹. niscpr.res.in A scissoring vibration can also be observed around 850 cm⁻¹. spectroscopyonline.com

Fluoro Group (C-F) Vibrations: The C-F stretching vibration in aromatic compounds is typically found in the region of 1250-1020 cm⁻¹. The exact position can be influenced by other substituents on the aromatic ring.

The table below summarizes the expected characteristic vibrational frequencies for this compound.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| NO₂ | Asymmetric Stretch | 1570 - 1485 | Strong |

| NO₂ | Symmetric Stretch | 1370 - 1320 | Strong |

| C-F | Stretch | 1250 - 1020 | Strong |

| Aromatic C=C | Stretch | 1625 - 1400 | Medium to Weak |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium to Weak |

| C-Br | Stretch | 680 - 515 | Medium to Strong |

This table is interactive. Click on the headers to sort.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. rsc.org Nitroaromatic compounds are known to have distinct electronic transitions. aip.org The UV-Vis spectrum of this compound is dominated by the electronic system of the substituted benzene ring.

The nitro group acts as a strong electron-withdrawing group, influencing the electronic transitions of the aromatic system. rsc.org Research on nitrotoluene isomers has shown transitions to excited states (S₂ and S₃) in the UV region. aip.org For instance, a transition centered around 250 nm has been characterized for nitrotoluenes. aip.org The electronic excitation in some nitroaromatics can result in significant charge transfer from the benzene ring to the nitro group. aip.org The presence of the fluorine and bromomethyl groups will cause shifts in the absorption maxima (λ_max) compared to unsubstituted nitrobenzene, but the general features of π → π* and n → π* transitions associated with the nitroaromatic chromophore will be present.

Computational Chemistry and Theoretical Studies

Computational chemistry offers powerful tools for investigating molecular properties, complementing experimental data and providing deeper insights into structure and reactivity.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.govnih.gov For this compound, DFT calculations, often using the B3LYP functional with a basis set such as 6-311++G(d,p), can be employed to predict a variety of properties. prensipjournals.comuctm.edu

These calculations can provide:

Optimized Molecular Geometry: Determination of bond lengths, bond angles, and dihedral angles in the lowest energy conformation. uctm.edu

Electronic Properties: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability. ekb.eg

Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites within the molecule, which is crucial for predicting reactivity. ekb.eg The region around the nitro group is expected to be highly electrophilic.

Vibrational Frequencies: Theoretical prediction of IR and Raman spectra, which can be compared with experimental data to confirm vibrational assignments. niscpr.res.in

| Computational Parameter | Description |

| Method | Density Functional Theory (DFT) |

| Functional | B3LYP (Becke, 3-parameter, Lee-Yang-Parr) |

| Basis Set | 6-311++G(d,p) |

| Properties Calculated | Optimized Geometry, HOMO/LUMO Energies, MEP, Vibrational Frequencies |

This table is interactive. Click on the headers to sort.

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.gov For a flexible molecule like this compound, MD simulations are valuable for performing conformational analysis. nih.gov

MD simulations can explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. nih.gov A key area of interest for this molecule would be the rotational freedom of the bromomethyl (-CH₂Br) group. The simulation can reveal the preferred orientation of this group relative to the plane of the aromatic ring and the adjacent fluoro and nitro substituents. These conformational preferences are influenced by steric hindrance and non-covalent interactions, such as dipole-dipole interactions between the C-Br, C-F, and N-O bonds. unimi.itjst.go.jp Understanding the conformational landscape is important as it can influence the molecule's reactivity and interactions in different chemical environments.

Prediction of Spectroscopic Parameters (e.g., Chemical Shifts, Vibrational Frequencies)

In modern chemical research, computational methods serve as a powerful adjunct to experimental techniques for the structural elucidation of molecules. The prediction of spectroscopic parameters through theoretical calculations allows for the corroboration of experimental data and can provide insights into molecular structure and electronic environments. For this compound, methods based on Density Functional Theory (DFT) are particularly well-suited for forecasting Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies.

Prediction of NMR Chemical Shifts

The theoretical calculation of NMR spectra is a standard procedure in computational chemistry, frequently employed to distinguish between isomers or to assign experimental signals. The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for predicting NMR isotropic shielding constants, which are then converted to chemical shifts.

Research on related organofluorine and nitroaromatic compounds has demonstrated the efficacy of DFT functionals such as B3LYP and ωB97XD in combination with various basis sets. liverpool.ac.ukchemrxiv.org For fluorinated compounds, methods like the ωB97XD functional with an aug-cc-pvdz basis set have been recommended for achieving high accuracy in ¹⁹F NMR chemical shift predictions. chemrxiv.org Similarly, the B3LYP functional with basis sets like 6-31G(d,p) or cc-pVDZ is widely used for calculating ¹H and ¹³C chemical shifts. liverpool.ac.ukrsc.org

For this compound, a computational study would first involve the optimization of its three-dimensional geometry at a selected level of theory. Following this, GIAO-DFT calculations would be performed to obtain the nuclear shielding tensors. These values are then referenced against the computed shielding of a standard, such as tetramethylsilane (B1202638) (TMS), to yield the predicted chemical shifts.

Below is an illustrative table of what a computational output for the predicted NMR chemical shifts of this compound might look like, based on established methodologies.

Table 1: Illustrative Predicted NMR Chemical Shifts for this compound.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| ¹H | ~8.0 - 8.2 | Aromatic H (adjacent to NO₂) |

| ¹H | ~7.6 - 7.8 | Aromatic H |

| ¹H | ~7.4 - 7.6 | Aromatic H |

| ¹H | ~4.8 - 5.0 | Benzylic CH₂ |

| ¹³C | ~160 - 163 (d, ¹JCF ≈ 250 Hz) | C-F |

| ¹³C | ~150 - 152 | C-NO₂ |

| ¹³C | ~130 - 135 | Aromatic CH |

| ¹³C | ~120 - 128 | Aromatic CH |

| ¹³C | ~115 - 120 (d, ²JCF ≈ 20 Hz) | C-CH₂Br |

| ¹³C | ~25 - 30 | Benzylic CH₂ |

| ¹⁹F | ~(-110) - (-115) | Ar-F |

Prediction of Vibrational Frequencies

Theoretical vibrational analysis is crucial for assigning bands in experimental IR and Raman spectra. DFT calculations are used to compute the harmonic vibrational frequencies of the optimized molecular structure. Studies on related nitroaromatic compounds have successfully used methods like B3LYP with the 6-311+G(d,p) basis set to predict vibrational spectra. nih.gov

A known discrepancy exists where calculated harmonic frequencies are systematically higher than experimental frequencies due to the neglect of anharmonicity and other model imperfections. To bridge this gap, the computed frequencies are uniformly scaled using empirical scaling factors, which depend on the specific functional and basis set used. nih.gov

For this compound, key predicted vibrational modes would include the asymmetric and symmetric stretches of the nitro (NO₂) group, the carbon-fluorine (C-F) stretch, vibrations of the bromomethyl (-CH₂Br) group, and various aromatic C-H and C=C stretching and bending modes.

An illustrative table representing a typical output from a scaled DFT calculation of the principal vibrational frequencies for this compound is provided below.

Table 2: Illustrative Predicted Principal Vibrational Frequencies (Scaled) for this compound.

| Predicted Scaled Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Expected Intensity |

|---|---|---|

| ~3100 | Aromatic C-H Stretch | Medium |

| ~1610 | Aromatic C=C Stretch | Medium-Strong |

| ~1530 | NO₂ Asymmetric Stretch | Very Strong |

| ~1450 | CH₂ Scissoring | Medium |

| ~1350 | NO₂ Symmetric Stretch | Strong |

| ~1250 | C-F Stretch | Strong |

| ~1210 | CH₂ Wagging | Medium |

| ~860 | C-N Stretch | Medium |

| ~790 | C-H Out-of-plane Bend | Strong |

| ~650 | C-Br Stretch | Medium-Weak |

These computational predictions provide a robust framework for interpreting experimental spectra and confirming the identity and structural features of this compound in research settings.

Mechanistic Investigations and Reaction Pathway Elucidation

Kinetic Studies of Key Transformations

Kinetic studies are fundamental to understanding the rate and mechanism of chemical reactions. For 2-Fluoro-6-nitrobenzyl bromide, these studies help to quantify its reactivity towards various nucleophiles and under different reaction conditions.

The reaction of this compound with nucleophiles, such as amines or the anion of diethyl 2-fluoromalonate, generally follows second-order kinetics. chimia.ch This implies that the rate of the reaction is dependent on the concentrations of both the benzyl (B1604629) bromide and the nucleophile. For instance, in a typical SN2 reaction, the rate law is expressed as:

Rate = k[this compound][Nucleophile]

Where 'k' is the second-order rate constant.

While specific rate constants for the reactions of this compound are not extensively documented in publicly available literature, related studies on similar substrates like p-nitrobenzyl bromide provide a comparative framework. For example, the nucleophilicity of fluoride (B91410) ions in different nHF·base mixtures was quantified by measuring the second-order rate constants for their reaction with 4-nitrobenzyl bromide. acs.org These studies are crucial for predicting how this compound might behave under similar conditions. The presence of both a fluorine atom and a nitro group on the aromatic ring influences the electrophilicity of the benzylic carbon, which in turn affects the rate constant. The electron-withdrawing nature of these substituents is expected to increase the rate of nucleophilic substitution. annualreviews.org

A study on the reaction of this compound with cyclopropylamine (B47189) in acetonitrile (B52724) demonstrated the formation of N-(2-fluoro-6-nitrobenzyl)cyclopropanamine. google.com Although detailed kinetic data was not provided, the reaction conditions suggest a standard bimolecular nucleophilic substitution pathway. Similarly, its reaction with the anion of diethyl 2-fluoromalonate proceeds to give diethyl 2-fluoro-2-(2-fluoro-6-nitrobenzyl)malonate in good yield, indicative of an efficient SN2 process. chimia.ch

Table 1: Representative Reactions and Inferred Kinetic Behavior

| Reactant 1 | Reactant 2 | Product | Inferred Reaction Type |

| This compound | Cyclopropylamine | N-(2-fluoro-6-nitrobenzyl)cyclopropanamine google.com | SN2 |

| This compound | Diethyl 2-fluoromalonate anion | Diethyl 2-fluoro-2-(2-fluoro-6-nitrobenzyl)malonate chimia.ch | SN2 |

This table is generated based on described synthetic procedures, where the reaction conditions are consistent with bimolecular nucleophilic substitution.

The activation energy (Ea) and other thermodynamic parameters such as enthalpy (ΔH‡) and entropy (ΔS‡) of activation provide deeper understanding into the energy profile of a reaction. For the nucleophilic substitution reactions of this compound, these parameters would be influenced by the electronic effects of the ortho-fluoro and ortho-nitro substituents. The strong electron-withdrawing nitro group stabilizes the transition state of an SN2 reaction, thereby lowering the activation energy and increasing the reaction rate. annualreviews.org Conversely, the ortho-fluoro substituent can exert both inductive and steric effects. While specific thermodynamic data for reactions involving this compound is scarce, analogies can be drawn from studies on related benzyl halides. For instance, computational studies on similar SN2 reactions often reveal the energetic favorability of the transition state leading to the observed products. nih.gov

Isotopic Labeling Experiments for Mechanistic Insight

Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracing the fate of specific atoms. For instance, substituting a hydrogen atom at the benzylic position of this compound with deuterium (B1214612) (D) could help to determine the kinetic isotope effect (KIE). In a classic SN2 reaction, a small secondary KIE is typically observed. acs.org A significant primary KIE would suggest a mechanism where the C-H bond is broken in the rate-determining step, such as an elimination reaction. While no specific isotopic labeling studies involving this compound are reported, such experiments on analogous systems like deuterated 4-nitrobenzyl bromide have confirmed SN2 mechanisms by observing complete inversion of configuration and a small secondary KIE. acs.org

Identification of Reactive Intermediates

In many reactions of benzyl halides, the primary reactive intermediate is the transition state of the SN2 displacement. However, under certain conditions, other intermediates can be formed. For example, in copper-mediated trifluoromethylation reactions, an in-situ generated [CuCF3] species is proposed to be the key intermediate that reacts with benzyl bromides. acs.org This reaction proceeds through a single electron-transfer process. While this has been demonstrated for this compound, which affords the trifluoromethyl product in 61% yield, the direct observation of the organocopper intermediate is challenging. acs.org In some palladium-catalyzed reactions involving benzyl halides, isolable palladium complexes have been identified as intermediates. acs.org Although not directly reported for this compound, these findings suggest the possibility of similar intermediates in its transition metal-catalyzed transformations.

Solvent Effects on Reaction Mechanisms and Selectivity

The choice of solvent can have a profound impact on the mechanism and selectivity of a reaction. For the SN2 reactions of this compound, polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are commonly used. chimia.chgoogle.com These solvents are effective at solvating the cations while leaving the nucleophile relatively "bare" and more reactive. In contrast, polar protic solvents can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing down the reaction rate.

In nickel-catalyzed cross-coupling reactions of benzylic halides, the solvent and additives can influence the reaction rate and enantioselectivity. nih.gov For instance, the addition of ZnBr₂ to a reaction mixture was found to dramatically accelerate the reaction, presumably by forming more reactive arylated zinc species. nih.gov While this specific example does not use this compound, it highlights the crucial role that the reaction medium plays in facilitating key steps of a catalytic cycle, such as transmetalation. nih.gov The solubility and stability of reactants, intermediates, and catalysts are all dependent on the solvent, making it a critical parameter to optimize for any given transformation. acs.org

Applications of 2 Fluoro 6 Nitrobenzyl Bromide in Advanced Organic Synthesis

Building Block in Complex Molecule Synthesis

2-Fluoro-6-nitrobenzyl bromide is a versatile building block in organic synthesis, primarily utilized for constructing complex molecular architectures. fluorochem.co.ukcalpaclab.com Its utility stems from the presence of three key functional groups: a bromine atom, a nitro group, and a fluorine atom attached to a benzene (B151609) ring. scbt.com The bromine atom, situated on a benzylic carbon, is a reactive site for nucleophilic substitution reactions. This allows for the introduction of various functionalities to the molecule. The nitro group is a strong electron-withdrawing group that can be reduced to an amino group, providing a pathway for further derivatization. scbt.com The fluorine atom can enhance the metabolic stability and binding affinity of the final compound, a desirable trait in drug design. worktribe.com

Synthesis of Fluorinated Heterocycles, e.g., Fluorotetrahydroquinolines